molecular formula C21H26O3 B7826069 2-Hydroxy Mestranol

2-Hydroxy Mestranol

Cat. No.: B7826069
M. Wt: 326.4 g/mol
InChI Key: SKJZENPUQVKMJH-PVHGPHFFSA-N
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Description

2-Hydroxy Mestranol is a metabolite of Mestranol, a synthetic estrogen used in oral contraceptivesIt has a molecular formula of C21H26O3 and a molecular weight of 326.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy Mestranol can be synthesized through various methods. One efficient method involves the copper (I)-catalyzed 1,3-dipolar cycloaddition click reaction. This method uses ethynylestradiol 3-methyl ether and azidopeptides as starting materials. The reaction is carried out in a biphasic mixture of dichloromethane and water at 40°C for 7 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis of related compounds like Mestranol involves similar organic synthesis techniques, including the use of protective groups and catalytic reactions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Mestranol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxy Mestranol has several scientific research applications:

Mechanism of Action

2-Hydroxy Mestranol exerts its effects by binding to and activating estrogen receptors. Once bound, it influences the transcription of estrogen-responsive genes, leading to various physiological effects. The compound is a prodrug, meaning it must undergo metabolic conversion to become biologically active .

Comparison with Similar Compounds

Similar Compounds

    Mestranol: The parent compound, used in oral contraceptives.

    Ethinylestradiol: Another synthetic estrogen with similar applications.

    Estradiol: A natural estrogen with a broader range of physiological effects.

Uniqueness

2-Hydroxy Mestranol is unique due to its specific metabolic pathway and its role as a metabolite of Mestranol. Its distinct chemical structure allows for targeted interactions with estrogen receptors, making it valuable in both research and therapeutic contexts .

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJZENPUQVKMJH-PVHGPHFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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